molecular formula C21H21FN2O B14990791 2-(4-Fluorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(4-Fluorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B14990791
M. Wt: 336.4 g/mol
InChI Key: PEGXBEXRKOQCLI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, including the formation of the tricyclic core and the introduction of the fluorophenyl and phenyl groups. Common synthetic routes may involve:

    Cyclization reactions: To form the tricyclic core structure.

    Substitution reactions: To introduce the fluorophenyl and phenyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification techniques: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various types of chemical reactions, including:

    Oxidation: Where the compound may be oxidized to form different products.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions may introduce new functional groups.

Scientific Research Applications

2-(4-Fluorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,6-Difluorophenyl Isocyanate
  • Tricyclo[3.3.1.1(3,7)]decane, 2-bromo-

Uniqueness

2-(4-Fluorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific tricyclic structure and the presence of both fluorophenyl and phenyl groups. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H21FN2O

Molecular Weight

336.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C21H21FN2O/c1-20-11-23-13-21(19(20)25,16-5-3-2-4-6-16)14-24(12-20)18(23)15-7-9-17(22)10-8-15/h2-10,18H,11-14H2,1H3

InChI Key

PEGXBEXRKOQCLI-UHFFFAOYSA-N

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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